molecular formula C15H11FO5 B6406053 3-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid CAS No. 1261892-69-6

3-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid

Cat. No.: B6406053
CAS No.: 1261892-69-6
M. Wt: 290.24 g/mol
InChI Key: DWYGGKWYEYKPFC-UHFFFAOYSA-N
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Description

3-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a carboxylic acid group, a fluorine atom, and a methoxy group attached to a benzene ring

Properties

IUPAC Name

3-(3-carboxy-5-fluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-13-11(3-2-4-12(13)15(19)20)8-5-9(14(17)18)7-10(16)6-8/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYGGKWYEYKPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690904
Record name 5'-Fluoro-2-methoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-69-6
Record name 5'-Fluoro-2-methoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available 3-fluoroanisole.

    Nitration: The first step involves nitration of 3-fluoroanisole to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt, which is then subjected to a Sandmeyer reaction to introduce a carboxylic acid group.

    Hydrolysis: The final step involves hydrolysis to obtain the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding quinones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid depends on its specific application:

    Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. For example, it can inhibit enzymes involved in inflammation or cancer progression.

    Materials Science: In organic electronics, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.

Comparison with Similar Compounds

  • 3-(3-Carboxy-5-fluorophenyl)benzoic acid
  • 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid
  • 5-(3-Carboxy-5-fluorophenyl)nicotinic acid

Comparison:

  • 3-(3-Carboxy-5-fluorophenyl)benzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.
  • 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid: Contains a nitro group, making it more reactive in reduction reactions.
  • 5-(3-Carboxy-5-fluorophenyl)nicotinic acid: Contains a pyridine ring, which can influence its electronic properties and biological activity.

The uniqueness of 3-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

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